![molecular formula C10H17BrO3 B15242362 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is a chemical compound with the molecular formula C10H17BrO3 and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an oxolane ring, which is further connected to an oxane ring through an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane typically involves the reaction of 4-bromooxolane with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The oxolane and oxane rings can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxolane and oxane derivatives, oxidized products, and reduced forms of the original compound .
Scientific Research Applications
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets. The bromine atom and the oxolane-oxane structure play a crucial role in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
Uniqueness
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H17BrO3 |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
2-[(4-bromooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17BrO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
InChI Key |
WEGWEECDEHZLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2COCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


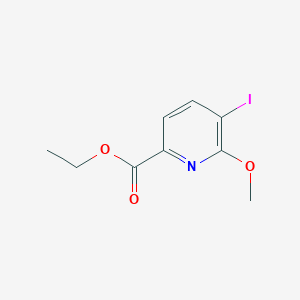
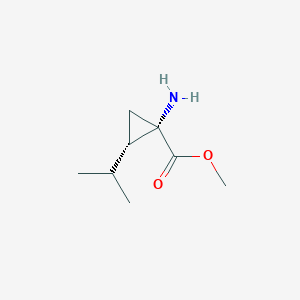
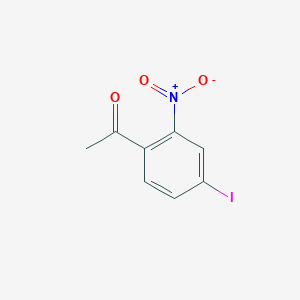
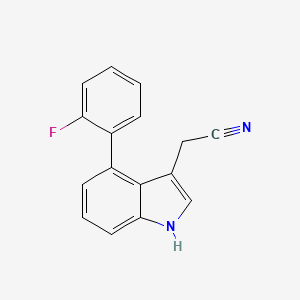
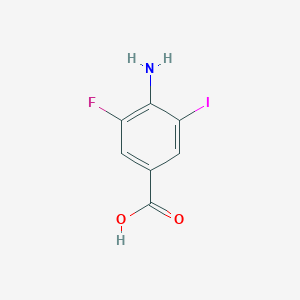
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
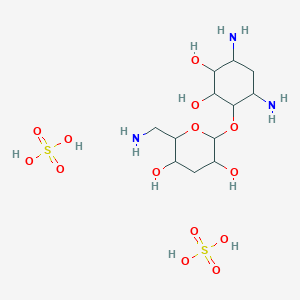
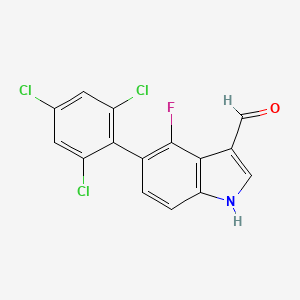
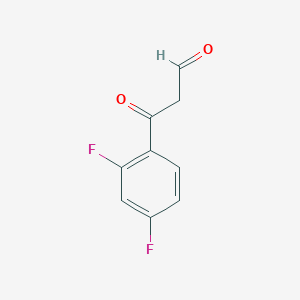

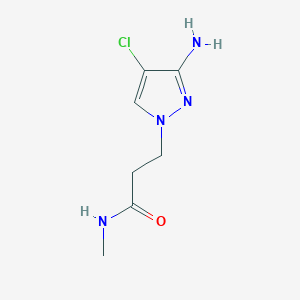
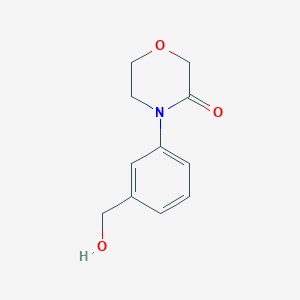
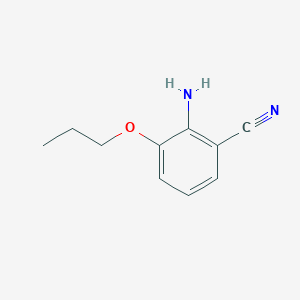
![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
